5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Description
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (CAS: 51419-28-4) is a substituted isoindole derivative characterized by a hydroxyethyl group at position 2 and an amino group at position 5 of the isoindole-1,3-dione core . Its structure combines hydrogen-bonding capabilities (via the amino and hydroxyl groups) with the rigid aromatic scaffold of the isoindole ring, making it a versatile intermediate for designing bioactive molecules.
Properties
IUPAC Name |
5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVFNGCZLKLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353568 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51419-28-4 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
General Synthetic Approach
The synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione typically involves:
- Starting from substituted phthalic anhydrides or phthalic acid derivatives.
- Introduction of the amino group at the 5-position.
- Attachment of the 2-(2-hydroxy-ethyl) substituent via nucleophilic substitution or condensation reactions.
- Cyclization to form the isoindole-1,3-dione ring system.
Specific Synthetic Routes and Conditions
Reaction of 3-Aminophthalic Acid Derivatives with Amino Alcohols
- Starting Materials: 3-aminophthalic acid or its derivatives and 2-aminoethanol (ethanolamine).
- Reaction Conditions: Heating in the presence of an organic base such as triethylamine and a solvent like acetic acid at elevated temperatures (~120 °C).
- Mechanism: The amino group on the phthalic acid derivative reacts with the amino alcohol, facilitating ring closure to form the isoindole-1,3-dione core with the hydroxyethyl substituent at position 2.
- Example: A process analogous to the preparation of isoindoline-1,3-dione compounds involves reacting 3-aminophthalic acid with 2-aminoethanol under acidic or neutral conditions to yield the target compound.
Protection and Deprotection Strategies
- Hydroxyl groups on the hydroxyethyl substituent may be protected during synthesis to prevent side reactions.
- Common protecting groups include acetyl or silyl ethers.
- Deprotection is typically achieved using Lewis acids such as BCl3 or BBr3 under controlled conditions to regenerate the free hydroxyl group without affecting the isoindole-1,3-dione core.
Oxidation and Functional Group Transformations
- Oxidative methods using KMnO4 in aqueous acetone at low temperatures (-5 °C) have been employed to introduce hydroxyl groups on related isoindoline derivatives.
- Subsequent acetylation with acetyl chloride in dichloromethane (DCM) at room temperature can protect hydroxyl groups during intermediate steps.
- Reduction of azido intermediates to amino derivatives via catalytic hydrogenation (Pd/C, H2 atmosphere) is a key step in preparing amino-substituted isoindoline-1,3-dione derivatives.
Data Table: Summary of Preparation Conditions
Research Findings and Analysis
- The reaction of 3-aminophthalic acid derivatives with amino alcohols under acidic or neutral conditions is a reliable method to synthesize this compound with good yields and purity.
- Protection of hydroxyl groups during multi-step synthesis prevents side reactions and improves overall yield and selectivity.
- The use of Lewis acids for deprotection is effective and mild, preserving the sensitive isoindole-1,3-dione core.
- Oxidative functionalization and catalytic hydrogenation steps are well-established for modifying isoindoline derivatives, enabling the introduction of amino and hydroxy groups at specific positions.
- The synthetic routes are adaptable for producing various substituted isoindoline-1,3-dione derivatives, allowing for structural diversification in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H10N2O3
Molecular Weight : 206.20 g/mol
IUPAC Name : 5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione
The compound features a fused isoindole structure with amino and hydroxyethyl substituents that contribute to its reactivity and biological interactions .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. Its structural features allow it to interact with biological systems, making it a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to the development of new treatments for metabolic disorders .
Organic Synthesis
The compound serves as a versatile building block for synthesizing diverse heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry .
Material Science
Research indicates that this compound can be used in the development of novel materials due to its unique chemical properties. This includes applications in:
- Nanomaterials : The compound's reactivity can be exploited to create nanostructured materials with specific functionalities.
- Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer synthesis .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the anticancer properties of derivatives synthesized from this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent. The study utilized various analytical techniques to confirm the structure and purity of synthesized derivatives.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibition capabilities of the compound. It was found to effectively inhibit a specific enzyme linked to metabolic disorders. Quantitative data on binding affinities were collected using advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into the mechanism of action .
Mechanism of Action
The mechanism of action of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. It has been shown to interact with cyclooxygenase-2, resulting in anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural analogs of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to lipophilic analogs like the phenethyl (C₁₆H₁₄N₂O₂) or cyclopropyl (C₁₁H₁₀N₂O₂) derivatives .
- Reactivity: The amino group at position 5 facilitates nucleophilic substitution or coupling reactions, common in derivatization for drug discovery. Fluorinated analogs (e.g., C₁₅H₁₁FN₂O₂) exhibit altered electronic properties, influencing binding affinity in biological systems .
Biological Activity
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (commonly referred to as 5-A2HEI) is an organic compound with significant biological activities. Its structure, characterized by an amino group and a hydroxyethyl side chain attached to an isoindole core, contributes to its diverse applications in pharmaceuticals and biochemistry. This article provides a comprehensive overview of the biological activity of 5-A2HEI, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
- Molecular Formula : C₁₀H₁₀N₂O₃
- Molecular Weight : 206.2 g/mol
- CAS Number : 51419-28-4
5-A2HEI exhibits its biological activity through several mechanisms:
- Enzymatic Interaction : The compound can form hydrogen bonds with active sites of enzymes, notably interacting with cyclooxygenase-2 (COX-2), which leads to anti-inflammatory effects.
- Antioxidant Activity : It has been shown to mitigate oxidative stress, which is implicated in various diseases .
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial and antifungal properties, making it a candidate for drug development against infections.
Antioxidant Activity
5-A2HEI has demonstrated significant antioxidant properties, which may help in reducing oxidative damage in cells. This activity is crucial in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound's interaction with COX-2 suggests its potential as an anti-inflammatory agent. This characteristic could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Antimicrobial and Antifungal Properties
Research indicates that 5-A2HEI exhibits notable antimicrobial activity against various bacterial strains. Its efficacy was assessed using the dilution method against both Gram-positive and Gram-negative bacteria. The results showed comparable inhibition zones to standard antibiotics like gentamicin .
Anticancer Activity
In vitro studies have revealed that 5-A2HEI possesses anticancer properties, particularly against human cancer cell lines such as Caco-2 and HCT-116. The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-A2HEI, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2-(2-hydroxyethyl)-isoindole-1,3-dione | C₁₀H₁₀N₂O₃ | Similar structure but differs in amino position |
| 5-Aminoisoindole | C₉H₈N₂O | Lacks hydroxyethyl side chain; simpler structure |
| 5-Hydroxy-isoindole | C₉H₉NO₂ | Hydroxyl group replaces amino group; different reactivity |
The combination of both amino and hydroxyethyl functionalities on the isoindole core in 5-A2HEI may confer distinct biological activities not observed in its analogs .
Case Studies
Recent studies have highlighted the effectiveness of 5-A2HEI in various biological contexts:
- Anticancer Study : In a study involving multiple human cancer cell lines, 5-A2HEI showed significant cytotoxicity with IC50 values indicating strong antiproliferative effects. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .
- Antimicrobial Evaluation : A comparative study demonstrated that 5-A2HEI exhibited greater antibacterial activity than traditional antibiotics against selected bacterial strains. The compound's structure-activity relationship (SAR) analysis revealed that specific functional groups enhanced its antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
